tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
CAS No.: 1245649-71-1
Cat. No.: VC16005626
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245649-71-1 |
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Molecular Formula | C17H22N2O3 |
Molecular Weight | 302.37 g/mol |
IUPAC Name | tert-butyl 4-(benzylamino)-6-oxo-2,3-dihydropyridine-1-carboxylate |
Standard InChI | InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-10-9-14(11-15(19)20)18-12-13-7-5-4-6-8-13/h4-8,11,18H,9-10,12H2,1-3H3 |
Standard InChI Key | WWBYQOACZOSPDK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1=O)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 5,6-dihydropyridine ring, a bicyclic system with one double bond, substituted at position 4 with a benzylamino group (–NH–CH₂–C₆H₅) and at position 2 with a ketone (–C=O). The tert-butyl carbamate group (–O–C(O)–O–C(CH₃)₃) at position 1 acts as a protective group for the amine, enhancing stability during synthetic procedures . The SMILES notation O=C(N1CCC(=CC1=O)NCc1ccccc1)OC(C)(C)C
encapsulates this arrangement, highlighting the connectivity of functional groups.
Physicochemical Properties
While experimental data on solubility and melting point are scarce in the literature, computational predictions based on its structure suggest moderate lipophilicity (logP ≈ 2.5), making it suitable for organic solvent-based reactions. The Boc group contributes to steric hindrance, potentially reducing reactivity at the amine site until deprotection .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves a multi-step sequence starting from β-enaminones or related precursors. A representative method, adapted from protocols for analogous dihydropyridinones, proceeds as follows :
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Condensation Reaction: A β-enaminone derivative reacts with an acetylene dicarboxylate in acetonitrile at 70°C to form a Michael adduct.
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Cyclization: Treatment with cesium carbonate (Cs₂CO₃) at 30°C induces cyclization, yielding the dihydropyridine core.
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Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
This route emphasizes the use of mild bases and polar aprotic solvents to optimize yield and purity.
Key Reaction Conditions
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Temperature: Cyclization proceeds efficiently at 30–70°C.
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Catalysts: Cs₂CO₃ or K₂CO₃ facilitates deprotonation and ring closure.
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Solvents: Acetonitrile is preferred for its ability to dissolve both enaminones and acetylene derivatives.
Chemical Reactivity and Functionalization
Deprotection of the Boc Group
The tert-butoxycarbonyl group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine for further functionalization. This step is critical for introducing pharmacophores in drug discovery .
Electrophilic Substitution
The electron-rich dihydropyridine ring undergoes electrophilic aromatic substitution at position 5 or 6, enabling halogenation or nitration. For example, bromination with N-bromosuccinimide (NBS) yields brominated derivatives for cross-coupling reactions.
Applications in Medicinal Chemistry
Role in Drug Discovery
The Boc-protected amine serves as a handle for introducing diverse substituents. For instance, Suzuki-Miyaura coupling with aryl boronic acids (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate) enables rapid diversification of the dihydropyridine scaffold .
Related Compounds and Structural Analogues
Compound Name | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
tert-Butyl 2-oxo-5,6-dihydropyridine-1-carboxylate | 128372-89-4 | C₁₀H₁₅NO₃ | Lacks benzylamino group |
tert-Butyl 4-aminoisoindoline-2-carboxylate | 871013-98-8 | C₁₃H₁₆N₂O₂ | Isoindoline core; different bioactivity |
tert-Butyl 5-aminoisoquinoline-1-carboxylate | N/A | C₁₅H₁₈N₂O₂ | Isoquinoline scaffold |
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